1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps:
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Synthetic Routes
Step 1: Preparation of 1-(2-phenylethanesulfonyl)azetidine. This can be achieved by reacting 2-phenylethanesulfonyl chloride with azetidine in the presence of a base such as triethylamine.
Step 2: Formation of the triazole ring
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Reaction Conditions
- The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
- Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used.
- The temperature and reaction time can vary depending on the specific reagents and conditions used.
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Industrial Production Methods
- Industrial production may involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
- Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions:
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Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Oxidation typically affects the sulfonyl group, leading to the formation of sulfone derivatives.
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Reduction
- Reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- The reduction process may target the triazole ring or the sulfonyl group, depending on the conditions.
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Substitution
- Nucleophilic substitution reactions can occur at the azetidine ring or the triazole ring.
- Common reagents include halides, amines, and thiols.
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Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has several scientific research applications:
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Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies, particularly in the field of click chemistry.
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Biology
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
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Medicine
- Explored as a potential therapeutic agent in drug discovery and development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
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Industry
- Utilized in the production of advanced materials, such as polymers and nanomaterials.
- Applied in the development of sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets:
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Molecular Targets
- The compound may target enzymes, receptors, or other proteins involved in various biological pathways.
- It can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.
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Pathways Involved
- The specific pathways affected depend on the biological context and the molecular targets.
- For example, it may inhibit enzyme activity, modulate receptor signaling, or interfere with protein-protein interactions.
Comparison with Similar Compounds
1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds:
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Similar Compounds
1,2,3-Triazole: A basic triazole structure with broad applications in medicinal chemistry and materials science.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
Azetidine Derivatives: Compounds containing the azetidine ring, known for their biological activity and synthetic utility.
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Uniqueness
- The presence of both the azetidine and triazole rings in this compound imparts unique chemical and biological properties.
- The sulfonyl group enhances the compound’s stability and reactivity, making it a valuable scaffold for further modifications.
Properties
IUPAC Name |
1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-21(20,9-6-13-4-2-1-3-5-13)18-11-14(12-18)10-17-8-7-15-16-17/h1-5,7-8,14H,6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXILAOWERSOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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